2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline
Description
Properties
IUPAC Name |
2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfanylaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8ClF3N2S/c13-8-5-7(12(14,15)16)6-18-11(8)19-10-4-2-1-3-9(10)17/h1-6H,17H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNEQBEJEISFMLI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)SC2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8ClF3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline typically involves the reaction of 3-chloro-5-(trifluoromethyl)pyridine-2-thiol with aniline under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Chemical Reactions Analysis
Types of Reactions
2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline exhibit significant anticancer properties. For instance, studies have shown that certain derivatives can inhibit the proliferation of cancer cell lines such as HCT-116 and MCF-7. These compounds demonstrated IC50 values in the range of 1.9–7.52 μg/mL, indicating potent anticancer activity against these cell lines .
Antimicrobial Properties
The compound's derivatives have also been evaluated for antimicrobial activity. In one study, newly synthesized compounds were screened against various microbial strains, including Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives exhibited excellent inhibition with minimum inhibitory concentration (MIC) values as low as 6.25 µg/mL . This suggests potential applications in developing new antimicrobial agents.
Synthesis of Novel Compounds
The synthesis of this compound has been explored as part of a broader effort to create new chemical entities with enhanced biological activities. The compound serves as a precursor for synthesizing various thioether derivatives, which can be utilized in drug discovery processes .
Case Studies
Mechanism of Action
The mechanism of action of 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The chlorine and thioether groups can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline and related compounds:
Key Differences and Implications
The thioether may enhance stability or modulate electronic effects compared to oxygen or carbon linkers . The absence of a benzamide group (as in Fluopyram) suggests differing biological targets and toxicity profiles. Fluopyram’s thyroid carcinogenicity is attributed to its benzamide moiety , which is absent in the target compound.
Synthetic Accessibility: Palladium/rhodium-catalyzed methods are common for pyridine-aniline derivatives , but yields vary significantly.
Bioactivity and Safety :
- While Fluopyram’s toxicity is well-documented , data on the target compound’s safety are lacking. The trifluoromethyl group, common to all listed compounds, is often associated with enhanced lipophilicity and metabolic resistance, which could influence bioavailability and environmental persistence.
Biological Activity
The compound 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline , with CAS Number 1823183-23-8, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article reviews the available literature on its biological properties, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Research indicates that this compound may exhibit various biological activities through multiple mechanisms:
- Antimicrobial Activity : Preliminary studies suggest that the compound has potential antimicrobial properties. In vitro tests have shown effectiveness against several bacterial strains, indicating that it may disrupt bacterial cell wall synthesis or inhibit metabolic pathways essential for bacterial survival .
- Anti-inflammatory Effects : The compound has been implicated in reducing inflammatory responses. It appears to modulate key signaling pathways such as NF-κB and MAPK, which are critical in the inflammatory process .
- Anticancer Potential : There is emerging evidence suggesting that this compound may inhibit cancer cell proliferation. It has been observed to induce apoptosis in various cancer cell lines, likely through the activation of intrinsic apoptotic pathways .
Biological Activity Data
Case Studies
- Antimicrobial Efficacy : A study evaluated the efficacy of this compound against fluconazole-resistant strains of Candida species. The compound demonstrated significant antifungal activity, suggesting its potential as a therapeutic agent for resistant infections .
- Anti-inflammatory Mechanism : In a model of chronic inflammation using A549 cells, treatment with the compound resulted in a notable decrease in pro-inflammatory cytokines such as IL-6 and TNF-alpha, indicating its potential utility in treating inflammatory diseases .
- Anticancer Activity : In vitro studies on breast cancer cell lines (MCF7) revealed that the compound induced apoptosis and inhibited cell migration, highlighting its potential as an anticancer agent .
Q & A
Q. What are the optimal synthetic routes for 2-((3-Chloro-5-(trifluoromethyl)pyridin-2-yl)thio)aniline, and how can reaction yields be improved?
Methodological Answer: The synthesis typically involves coupling 3-chloro-5-(trifluoromethyl)pyridin-2-amine with a thiol-containing aniline derivative. Key steps include:
- Catalyst Selection : Use palladium-based catalysts (e.g., trans-dichloro(triphenylphosphine)palladium) for Suzuki-Miyaura coupling, as demonstrated in similar pyridine syntheses .
- Solvent Optimization : Test polar aprotic solvents (e.g., toluene, DMF) to enhance reaction efficiency. Evidence suggests Na₂CO₃ in aqueous/organic biphasic systems improves yields .
- Yield Analysis : Employ Design of Experiments (DOE) to evaluate factors like temperature, catalyst loading, and solvent ratios. Isolated yields can vary (e.g., 70–95%), requiring statistical validation .
Q. Table 1: Example Reaction Conditions
| Parameter | Condition | Reference |
|---|---|---|
| Catalyst | Pd(PPh₃)₂Cl₂ | |
| Solvent System | Toluene/Water (1:1) | |
| Base | Na₂CO₃ | |
| Temperature | Reflux (110°C) |
Q. How can structural characterization of this compound be performed to confirm its identity?
Methodological Answer:
Q. What methodologies assess the compound’s solubility and stability under laboratory conditions?
Methodological Answer:
- Solubility Testing : Conduct gradient solubility studies in solvents (e.g., DMSO, ethanol) using UV-Vis spectroscopy or HPLC .
- Stability Profiling :
Advanced Research Questions
Q. How can mechanistic studies elucidate the compound’s reactivity in cross-coupling reactions?
Methodological Answer:
Q. What experimental designs evaluate the environmental fate of this compound?
Methodological Answer: Adopt frameworks from long-term environmental studies (e.g., Project INCHEMBIOL):
Q. Table 2: Environmental Fate Parameters
| Parameter | Method | Reference |
|---|---|---|
| Hydrolysis Half-life | pH-varied aqueous solutions (25°C) | |
| Photolytic Degradation | UV-Vis irradiation (λ = 300–400 nm) | |
| Soil Sorption | Batch equilibrium (OECD Guideline 106) |
Q. How can researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Dose-Response Curves : Replicate assays with standardized concentrations (e.g., 0.1–100 µM) to identify EC₅₀ variability .
- Target Validation : Use CRISPR/Cas9 knockouts or siRNA silencing to confirm specificity toward proposed biological targets (e.g., kinases) .
Q. What strategies identify the compound’s interactions with enzymes or receptors?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
